Diethyl 5,5'-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)
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Overview
Description
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) is a complex organic compound with the molecular formula C27H26N2O4. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) typically involves the reaction of 2,4-dimethylpyrrole with diethyl phenylmethanediyl bis(carboxylate) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrrole ring, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
- Diethyl 5,5’-carbonylbis(3,4-dimethyl-1H-pyrrole-2-carboxylate)
- Diethyl 2,2’-methylenebis(5-iodo-4-methyl-1H-pyrrole-3-carboxylate)
Uniqueness
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylmethanediyl linkage and the presence of two pyrrole rings make it a versatile compound for various applications .
Properties
CAS No. |
5442-93-3 |
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Molecular Formula |
C25H30N2O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-phenylmethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H30N2O4/c1-7-30-24(28)19-14(3)22(26-16(19)5)21(18-12-10-9-11-13-18)23-15(4)20(17(6)27-23)25(29)31-8-2/h9-13,21,26-27H,7-8H2,1-6H3 |
InChI Key |
HZKOKTDZURSDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(C2=CC=CC=C2)C3=C(C(=C(N3)C)C(=O)OCC)C)C |
Origin of Product |
United States |
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